3-Aminomethyl-4-methylbenzo[b]thiophene
Description
Properties
Molecular Formula |
C10H11NS |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
(4-methyl-1-benzothiophen-3-yl)methanamine |
InChI |
InChI=1S/C10H11NS/c1-7-3-2-4-9-10(7)8(5-11)6-12-9/h2-4,6H,5,11H2,1H3 |
InChI Key |
PLPSQGNMLMFYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC=C2CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of benzo[b]thiophene derivatives is highly dependent on substituent positions and functional groups. Key comparisons include:
Key Structural and Functional Insights
- Amino Group Position: Relocating the amino group from C-3 to C-5 (e.g., 3a vs. 2a) significantly enhances antiproliferative activity, likely due to improved hydrogen bonding or spatial alignment with target proteins like tubulin .
- Methyl vs. Methoxy Substitutents : Methyl groups at C-3 (e.g., 3b) reduce activity compared to methoxy groups (e.g., 4g), which establish critical hydrophobic interactions in the tubulin binding pocket .
- Heterocyclic Core Modifications : Benzo[b]furan analogs exhibit similar tubulin binding poses but lower potency than benzo[b]thiophenes, highlighting sulfur’s role in stabilizing hydrophobic contacts .
Physicochemical Properties
- Metabolic Stability: The C-4 methyl group in 3-Aminomethyl-4-methylbenzo[b]thiophene may reduce oxidative metabolism compared to unsubstituted analogs .
Preparation Methods
Cyclization of Thiophene Precursors
A single-step synthesis of 3-aminothiophenes from 3-oxotetrahydrothiophenes has been reported. By reacting 3-oxotetrahydrothiophenes with hydroxylamine hydrochloride in polar solvents like acetonitrile at 50–200°C, 3-aminothiophenes are obtained in yields up to 77%. For This compound , this method could involve a 4-methyl-substituted 3-oxotetrahydrothiophene precursor, though specific examples remain undocumented in the literature.
Phosphonium Salt-Mediated Cyclization
A novel route for 4-bromobenzo[b]thiophene synthesis employs triphenylphosphine and sodium hydride to form quaternary phosphonium salts, which undergo cyclization. Adapting this method, substituting the bromine atom with an aminomethyl group via nucleophilic displacement could yield the target compound. For instance, treating 4-bromo-3-methylbenzo[b]thiophene with ammonia or methylamine under high-pressure conditions might facilitate this transformation.
Critical Analysis of Reaction Conditions and Optimization
Solvent and Temperature Effects
-
Polar aprotic solvents (DMF, THF) are preferred for reactions involving sodium hydride or triphenylphosphine. For example, DMF enhances the reactivity of sodium hydride in deprotonation steps.
-
Temperature control is crucial to avoid side reactions. The Heck coupling method requires precise heating (60–140°C), while aminolysis reactions achieve optimal yields at 75–160°C.
Catalytic and Stoichiometric Considerations
-
Triphenylphosphine plays a dual role as a ligand and reducing agent in phosphonium salt formation.
-
Hydroxylamine salts enable direct conversion of ketones to amines without isolating intermediate oximes, streamlining the synthesis.
Comparative Evaluation of Methodologies
Q & A
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